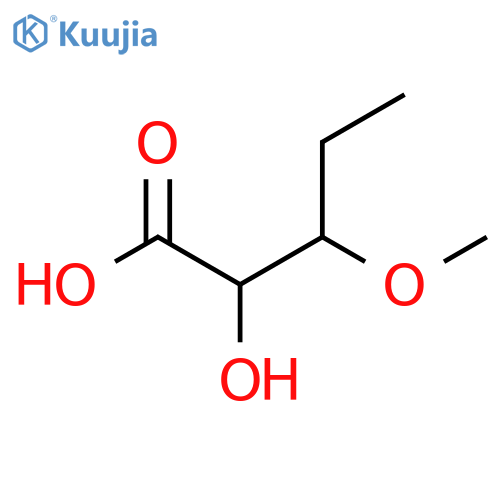Cas no 1849181-89-0 (2-Hydroxy-3-methoxypentanoic acid)

1849181-89-0 structure
商品名:2-Hydroxy-3-methoxypentanoic acid
2-Hydroxy-3-methoxypentanoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-1866912
- 2-hydroxy-3-methoxypentanoic acid
- 1849181-89-0
- 2-Hydroxy-3-methoxypentanoic acid
-
- インチ: 1S/C6H12O4/c1-3-4(10-2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)
- InChIKey: CNCDFSOMAPYZGX-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C(=O)O)O)CC
計算された属性
- せいみつぶんしりょう: 148.07355886g/mol
- どういたいしつりょう: 148.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 66.8Ų
2-Hydroxy-3-methoxypentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866912-0.05g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-0.25g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-10.0g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 10g |
$5652.0 | 2023-05-26 | ||
| Enamine | EN300-1866912-5g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-2.5g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-0.5g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-1.0g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 1g |
$1315.0 | 2023-05-26 | ||
| Enamine | EN300-1866912-5.0g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 5g |
$3812.0 | 2023-05-26 | ||
| Enamine | EN300-1866912-0.1g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1866912-10g |
2-hydroxy-3-methoxypentanoic acid |
1849181-89-0 | 10g |
$3622.0 | 2023-09-18 |
2-Hydroxy-3-methoxypentanoic acid 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
1849181-89-0 (2-Hydroxy-3-methoxypentanoic acid) 関連製品
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
